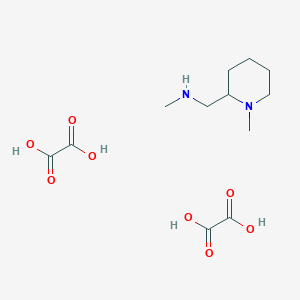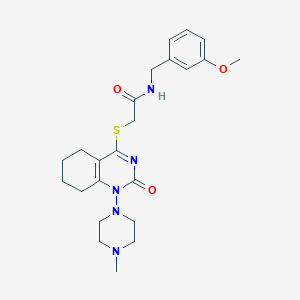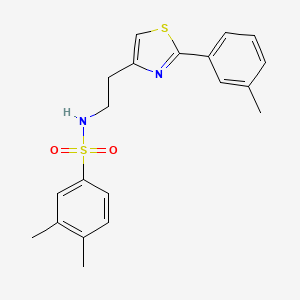![molecular formula C22H24ClN3O5S2 B2446042 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-77-5](/img/structure/B2446042.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H24ClN3O5S2 and its molecular weight is 510.02. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Antibacterial and Antifungal Properties : Some derivatives of this compound have demonstrated significant antimicrobial activity. Research indicates that derivatives with electron-donating groups like hydroxyl, amino, and methoxy exhibit enhanced antimicrobial properties against both gram-positive and gram-negative species, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Synthesis for Antimicrobial Evaluation : The compound has been included in the synthesis of various derivatives for evaluating their antimicrobial efficacy. Studies have shown that specific derivatives exhibit low minimal inhibitory concentrations (MIC) against certain bacterial and fungal species, comparable to standard drugs like chloramphenicol and ketoconazole (P et al., 2021).
Anticancer Research
Pro-apoptotic Activity in Cancer Treatment : Derivatives of this compound have been synthesized for their potential in cancer treatment, particularly showing proapoptotic activities. Certain derivatives have demonstrated significant growth inhibition in melanoma cell lines, suggesting their potential as anticancer agents (Yılmaz et al., 2015).
Anticancer Evaluation : Further research into derivatives of this compound has revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown higher activities than reference drugs used in the studies (Ravinaik et al., 2021).
Other Applications
Synthesis of Polyamides : This compound has been used in the synthesis of new aromatic polyamides containing s-triazine rings, which are characterized by their solubility and thermal stability. These polyamides have potential applications in various industrial and technological fields (Sagar et al., 1997).
Carbonic Anhydrase Inhibitors : Some derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes. These studies have implications for developing treatments for conditions like glaucoma and edema (Supuran et al., 2013).
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSAVGKIIQUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)
![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)